CID 156588676
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Overview
Description
The compound with the identifier “CID 156588676” is a chemical entity registered in the PubChem database
Chemical Reactions Analysis
CID 156588676 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 156588676 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects and drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 156588676 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
CID 156588676 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on factors such as reactivity, stability, and biological activity. Some similar compounds include those found in the PubChem database with similar 2D or 3D structures .
Properties
Molecular Formula |
C14H21N4O7S |
---|---|
Molecular Weight |
389.41 g/mol |
InChI |
InChI=1S/C14H21N4O7S/c19-12(8-2-1-5-15-7-8)16-17-13(20)10-4-3-9-6-11(10)14(21)18(9)25-26(22,23)24/h8-10,15H,1-7H2,(H,16,19)(H,17,20)(H,22,23,24)/t8-,9-,10-/m1/s1 |
InChI Key |
MIIYUSYIHFEVIY-OPRDCNLKSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3C[C]2C(=O)N3OS(=O)(=O)O |
Canonical SMILES |
C1CC(CNC1)C(=O)NNC(=O)C2CCC3C[C]2C(=O)N3OS(=O)(=O)O |
Origin of Product |
United States |
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